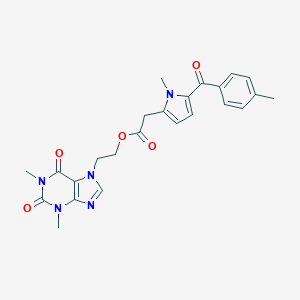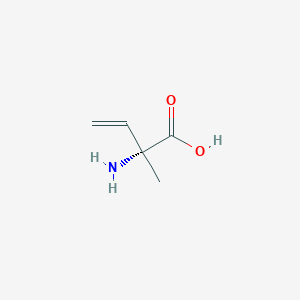![molecular formula C6H14NO8P B024755 [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate CAS No. 109515-01-7](/img/structure/B24755.png)
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate, also known as ATP (adenosine triphosphate), is a molecule that plays a crucial role in various biological processes. It is considered the energy currency of the cell and is involved in processes such as muscle contraction, nerve impulse transmission, and metabolic reactions.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is based on its ability to release energy when its phosphate bonds are hydrolyzed. This energy is used to power various cellular processes such as muscle contraction, ion transport, and synthesis of macromolecules. [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is also involved in signaling pathways and acts as a neurotransmitter in the nervous system.
Biochemical and Physiological Effects
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate has several biochemical and physiological effects on the body. It is involved in the regulation of cellular metabolism, the maintenance of ion gradients across cell membranes, and the regulation of gene expression. It is also involved in the contraction of muscle fibers, the transmission of nerve impulses, and the synthesis of macromolecules such as proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is a widely used molecule in laboratory experiments due to its importance in various biological processes. Its advantages include its abundance in living cells, its stability, and its ability to release energy when hydrolyzed. However, its limitations include its susceptibility to degradation by enzymes and its potential interference with other cellular processes.
Future Directions
Future research on [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate could focus on the development of new methods for its synthesis and detection. It could also explore its role in disease states such as cancer and neurodegenerative disorders. Additionally, research could focus on the development of new drugs that target [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate and its associated signaling pathways.
Conclusion
In conclusion, [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is a vital molecule in various biological processes and has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate could have significant implications for our understanding of cellular metabolism and the development of new therapies for diseases.
Synthesis Methods
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is synthesized in the body through a process called cellular respiration. This process occurs in the mitochondria and involves the breakdown of glucose to produce [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate. The process involves several steps, including glycolysis, the Krebs cycle, and oxidative phosphorylation.
Scientific Research Applications
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate has been extensively studied in various fields of scientific research. In biochemistry, it is used as a substrate for enzymes that catalyze chemical reactions. In physiology, it is used to study the energy metabolism of cells and tissues. In pharmacology, it is used as a target for drugs that modulate its activity. In genetics, it is used as a marker for gene expression and sequencing.
properties
CAS RN |
109515-01-7 |
|---|---|
Product Name |
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
Molecular Formula |
C6H14NO8P |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
GAKVBLIQIVXARX-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
synonyms |
glucosamine 4-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















